molecular formula C15H19N5O B3136810 2-(2-(4-甲基哌嗪-1-基)喹唑啉-4-基)乙酰胺 CAS No. 425638-73-9

2-(2-(4-甲基哌嗪-1-基)喹唑啉-4-基)乙酰胺

货号: B3136810
CAS 编号: 425638-73-9
分子量: 285.34 g/mol
InChI 键: PKFAHULQLFABAC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is also known as N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide . It has a molecular formula of C15H19N5O and an average mass of 285.344 Da .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was 67% and the melting point was between 200-202 °C .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazolin-4-yl group attached to a methylpiperazin-1-yl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 200-202 °C . The compound has been characterized using 1H NMR and 13C NMR .

科学研究应用

组胺受体研究

2-(2-(4-甲基哌嗪-1-基)喹唑啉-4-基)乙酰胺衍生物的一个重要应用是组胺受体研究。这些化合物,尤其是含喹唑啉的化合物,已被鉴定为强效的人组胺 H4 受体 (H4R) 反向激动剂。它们还对人组胺 H1 受体 (H1R) 表现出亲和力,使其成为双作用 H1R/H4R 配体。这种双重活性表明在解决组胺相关疾病方面具有潜在的治疗益处 (Smits 等人,2008)(Smits 等人,2010)

抗惊厥活性

已经进行研究来评估某些 2-(2-(4-甲基哌嗪-1-基)喹唑啉-4-基)乙酰胺衍生物的抗惊厥活性。然而,这些研究表明合成的物质在小鼠戊四氮唑诱发的癫痫等模型中没有显示出显着的抗惊厥活性 (Kayal 等人,2022)

抗炎应用

一些衍生物已在体内表现出抗炎特性。这些化合物,特别是在急性炎症动物模型中探索时,已显示出作为抗炎剂的希望,这可能有利于开发针对炎症相关疾病的新疗法 (Smits 等人,2010)(Smits 等人,2008)

抗组胺活性

该化合物的衍生物已因其作为抗组胺剂的潜力而被研究。特别是,对豚鼠的研究表明,这些化合物可以显着防止组胺诱导的支气管痉挛,一些化合物的活性与已建立的抗组胺药如马来酸氯苯那敏相当或更好 (Alagarsamy & Parthiban,2014)(Alagarsamy & Parthiban,2013)

杀虫和抗菌活性

这些化合物还因其杀虫和抗菌活性而被研究。一些衍生物在这些领域表现出显着的活性,表明它们在农业和感染控制环境中的潜在应用 (Misra & Gupta,1982)(Buha 等人,2012)

抗癌研究

人们有兴趣探索 2-(2-(4-甲基哌嗪-1-基)喹唑啉-4-基)乙酰胺衍生物的抗癌特性。研究表明,某些衍生物表现出抗癌活性,特别是针对特定类型的癌细胞。这表明它们有可能作为开发新抗癌药物的基础 (Konovalenko 等人,2022)(Im 等人,2020)

作用机制

Target of Action

Similar compounds have been found to inhibit cyclin-dependent kinases (cdks) , which play a crucial role in regulating cell cycle progression and controlling cellular transcription .

Mode of Action

It’s known that cdk inhibitors can trigger apoptosis, particularly useful in hematological malignancies . This suggests that 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide might interact with its targets to induce cell death.

Biochemical Pathways

Given the potential role of this compound as a cdk inhibitor , it could affect pathways related to cell cycle progression and transcription regulation.

Result of Action

Similar compounds have shown inhibitory activity against various tumor cell lines , suggesting potential anticancer effects.

生化分析

Biochemical Properties

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression and transcription . The inhibition of CDKs by 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide can trigger apoptosis, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in hematologic malignancies by inhibiting CDKs . Additionally, 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide can arrest the cell cycle and activate caspase 3 and PARP, leading to programmed cell death .

Molecular Mechanism

The molecular mechanism of 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide involves its interaction with specific biomolecules. It binds to CDKs, inhibiting their activity and disrupting the cell cycle . This inhibition leads to the activation of apoptotic pathways, including the activation of caspase 3 and PARP . The compound’s ability to modulate gene expression further contributes to its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide can change over time. Studies have shown that the compound remains stable under certain conditions, but its degradation can occur over extended periods . Long-term exposure to 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide has been associated with sustained inhibition of CDKs and prolonged apoptotic effects .

Dosage Effects in Animal Models

The effects of 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDKs and induces apoptosis without significant toxicity . At higher doses, toxic effects such as organ damage and severe apoptosis have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body .

Transport and Distribution

The transport and distribution of 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s activity and function within cells, contributing to its overall biochemical effects.

属性

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-19-6-8-20(9-7-19)15-17-12-5-3-2-4-11(12)13(18-15)10-14(16)21/h2-5H,6-10H2,1H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFAHULQLFABAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(2-chloro-quinazolin-4-yl)-acetamide (221 mg, 1.0 mmol) is dissolved in 1-methyl-2-pyrrolidinone (2.0 mL) and N-methylpiperazine (555 μL, 5.0 eq.) is added. The mixture is heated 45 min. at 50° C. AcOEt is added and the suspension is filtered to afford 2-[2-(4-methyl-piperazin-1-yl)-quinazolin-4-yl]-acetamide as a white solid.
Quantity
221 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
555 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide
Reactant of Route 2
2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide
Reactant of Route 3
2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide
Reactant of Route 4
2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide
Reactant of Route 5
2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide
Reactant of Route 6
2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。